Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

L'Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate è un composto organico eterociclico che combina un gruppo piridinico con una struttura butanoica funzionalizzata. Questo estere è particolarmente utile in sintesi organica, grazie alla sua reattività nei confronti di nucleofili, come ammine e idrazine, permettendo la formazione di derivati eterociclici complessi. La presenza del gruppo chetone in posizione 2 e 4 lo rende un intermedio versatile per reazioni di condensazione e ciclizzazione. La sua solubilità in solventi organici comuni facilita l'utilizzo in condizioni di reazione standard. Grazie alla sua stabilità e selettività, è impiegato nella produzione di farmaci e composti bioattivi, specialmente in ambito farmaceutico e agrochimico.
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate structure
92288-93-2 structure
Product Name:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
Numero CAS:92288-93-2
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD08056636
CID:998330
PubChem ID:12171345
Update Time:2025-11-01

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
    • ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
    • ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
    • 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
    • 4-(2-pyridyl)-2
    • 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
    • 4-dioxobutanoic acid ethyl ester
    • ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
    • ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
    • ethyldioxopyridinylbutanoate
    • 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
    • Ethyl α,γ-dioxo-2-pyridinebutanoate
    • DTXSID20479133
    • 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
    • J-520673
    • W17769
    • ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
    • DA-34381
    • ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
    • MFCD08056636
    • ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
    • SY027450
    • AKOS000210401
    • 5Z-0610
    • ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
    • FBIPIHMTJUPZJB-UHFFFAOYSA-N
    • SCHEMBL1065225
    • 92288-93-2
    • Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
    • MDL: MFCD08056636
    • Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
    • Chiave InChI: FBIPIHMTJUPZJB-UHFFFAOYSA-N
    • Sorrisi: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC

Proprietà calcolate

  • Massa esatta: 221.06900
  • Massa monoisotopica: 221.06880783g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 6
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 73.3Ų

Proprietà sperimentali

  • Punto di fusione: 70-72°
  • PSA: 73.33000
  • LogP: 0.78660

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Prezzodi più >>

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Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt; 18 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements
Dubs, Christian; Yamamoto, Toshiki; Inagaki, Akiko; Akita, Munetaka, Organometallics, 2006, 25(6), 1344-1358

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Ethanol ;  20 h, rt
Riferimento
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis
Mowbray, Charles E. ; Braillard, Stephanie; Glossop, Paul A. ; Whitlock, Gavin A.; Jacobs, Robert T. ; et al, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; 18 h, rt
Riferimento
ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer
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Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases
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Metodo di produzione 5

Condizioni di reazione
Riferimento
Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them
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Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  14 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors
Wu, Yumeng; Tang, Chengrun; Rui, Ruomei; Yang, Liumeng; Ding, Wei; et al, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  20 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Kim, Junwon; Lee, Doohyun; Park, Changmin; So, Wonyoung; Jo, Mina; et al, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 50 °C
1.2 Solvents: Toluene ;  50 °C; 15 min, reflux
1.3 Solvents: Ethanol ;  reflux
Riferimento
Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase
Ma, Kaiqing; Wang, Penghui; Fu, Wei; Wan, Xiaolong; Zhou, Lu; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; 1 h, rt
1.2 Reagents: Water
Riferimento
Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same
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Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  overnight, 0 °C → rt
Riferimento
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Beaulieu, Pierre L.; Gillard, James; Bykowski, Darren; Brochu, Christian; Dansereau, Nathalie; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 2 h, 50 °C
Riferimento
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Metodo di produzione 12

Condizioni di reazione
Riferimento
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Metodo di produzione 13

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Riferimento
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Metodo di produzione 14

Condizioni di reazione
Riferimento
Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia
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Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
Numero d'ordine:A860124
Stato delle scorte:in Stock
Quantità:1g/5g/10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:22
Prezzo ($):201.0/390.0/466.0/693.0
Email:sales@amadischem.com

Ulteriori informazioni su Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate: A Promising Compound in Modern Pharmaceutical Research

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate, with the CAS number 92288-93-2, is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and biochemical research. This molecule belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. The 2,4-dioxo group in its structure contributes to its stability and reactivity, while the 2-pyridinyl moiety enhances its interactions with biological targets. This compound is often synthesized through condensation reactions involving pyridine carboxylic acid derivatives, which allows for the modification of functional groups to tailor its pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate with various proteins and receptors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound binds selectively to NMDA receptors, a key target in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. The pyridinyl ring plays a critical role in stabilizing the interaction, as it forms hydrogen bonds with specific amino acid residues in the receptor's binding site. This discovery highlights the potential of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate as a lead compound for developing neuroprotective agents.

In the realm of drug discovery, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has also been explored for its anti-inflammatory properties. A 2024 study in *Bioorganic & Medicinal Chemistry* revealed that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of chronic inflammatory diseases. The butanoate ester group contributes to its ability to modulate pro-inflammatory cytokine production, making it a promising candidate for the development of COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of this compound.

The synthetic pathway of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has also been a focus of recent research. A 2023 article in *Organic Letters* described a green chemistry approach to synthesize this compound using catalytic methods that minimize waste and energy consumption. This method involves the condensation of 2-pyridinecarboxylic acid with diethyl malonate, followed by oxidative cleavage to form the 2,4-dioxo ring. The catalytic efficiency of this process was further enhanced by the use of metal-based catalysts, which improved the selectivity and yield of the reaction. Such advancements in synthetic methodologies are critical for scaling up production for preclinical and clinical applications.

Another area of interest is the antimicrobial activity of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate. A 2024 study in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The pyridinyl ring is believed to interfere with bacterial cell membrane integrity, while the butanoate ester group may disrupt biofilm formation. These properties make Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate a potential candidate for the development of new antimicrobial agents, especially in light of the growing antimicrobial resistance crisis.

Furthermore, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has been investigated for its anti-cancer potential. A 2023 study in *Cancer Research* found that this compound induces apoptosis in cancer cell lines by targeting the mitochondrial pathway. The pyridinyl ring was shown to interact with Bcl-2 family proteins, which are key regulators of apoptotic signaling. This mechanism of action suggests that Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate could be developed into a targeted therapy for cancers with Bcl-2 overexpression, such as chronic lymphocytic leukemia.

The pharmacokinetic profile of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate is another area of active research. A 2024 study in *Drug Metabolism and Disposition* highlighted the compound's high bioavailability and prolonged half-life in animal models. The ester group in its structure facilitates rapid hydrolysis in the gastrointestinal tract, leading to the release of active metabolites that can exert their biological effects systemically. These properties make Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate a favorable candidate for oral administration, which is critical for patient compliance in long-term therapies.

Despite its promising properties, the toxicological profile of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate remains an area of concern. A 2023 review in *Toxicology and Applied Pharmacology* emphasized the need for comprehensive safety studies to evaluate its potential cytotoxicity and genotoxicity. While preliminary studies suggest that the compound is well-tolerated in in vivo models, further research is required to confirm its safety in humans. This underscores the importance of pharmacovigilance in the development of new therapeutic agents based on this compound.

In conclusion, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate represents a versatile compound with broad applications in pharmaceutical and biochemical research. Its unique molecular structure and diverse biological activities make it a valuable lead for the development of novel therapeutics targeting neurological disorders, inflammatory diseases, infections, and cancer. As research in computational chemistry, synthetic methodologies, and pharmacokinetics continues to advance, the potential of this compound is likely to expand further, offering new opportunities for drug discovery and clinical innovation.

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
A860124
Purezza:99%/99%/99%/99%
Quantità:1g/5g/10g/25g
Prezzo ($):201.0/390.0/466.0/693.0
Email